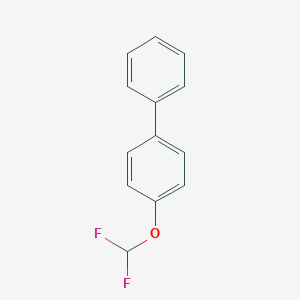

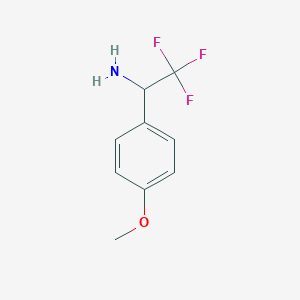

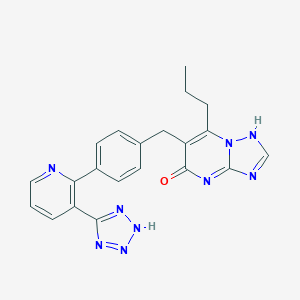

![molecular formula C14H18O3S2 B064873 Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 172516-30-2](/img/structure/B64873.png)

Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate and its derivatives primarily involves heterocyclization reactions. A notable method for synthesizing related compounds involves the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various reagents to yield hydrazone derivatives and fused heterocyclic systems (Wardaman, 2000). Additionally, the Schiff base method has been employed for synthesizing structurally related compounds, showcasing the versatility of the core structure in chemical synthesis (Menati et al., 2020).

Molecular Structure Analysis

The structural characterization of ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate derivatives has been conducted using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. These methods confirm the complex molecular geometry and the presence of specific functional groups integral to the compound's reactivity and properties. For example, the crystal structure of a related azo-Schiff base compound revealed planar geometric structure and intermolecular hydrogen bonding (Menati et al., 2020).

Chemical Reactions and Properties

Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate undergoes a variety of chemical reactions, leading to the formation of diverse heterocyclic compounds. These reactions include condensation, cyclization, and reactions with active methylene compounds. The ability to form fused thiophene derivatives showcases its high potential for pharmaceutical uses (Mohareb et al., 2000).

Aplicaciones Científicas De Investigación

-

Medicinal Chemistry

- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Outcomes: Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

-

Antimicrobial Research

- Thiophene derivatives derived from certain enaminones have shown antimicrobial activity .

- Methods of application or experimental procedures: These compounds are prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .

- Outcomes: Some of these compounds exhibited activity comparable to the standard drugs ampicillin and gentamicin for all tested bacteria species .

-

Industrial Chemistry

- Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .

- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Outcomes: The use of thiophene derivatives can help to prevent the corrosion of materials in industrial settings .

-

Organic Semiconductors

- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Outcomes: Thiophene derivatives can be used to create organic semiconductors, which have applications in devices like organic field-effect transistors (OFETs) and in the fabrication of organic light-emitting diodes (OLEDs) .

-

Antifungal Research

- Some thiophene derivatives have shown potent activity against Aspergillus fumigates .

- Methods of application or experimental procedures: These compounds are prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .

- Outcomes: Compound 3 displayed potent activity against Aspergillus fumigates .

-

Non-Linear Opto-Response

- Ethyl 4- (3,4-dimethoxy phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate (MTTHPC), a compound similar to the one you mentioned, has been studied for its non-linear opto-response .

- Methods of application or experimental procedures: Theoretical and experimental studies are conducted to shed light on crystal shape, FT-IR, electronic, and non-linear opto-response (NLO) characteristics of MTTHPC .

- Outcomes: MTTHPC may be admitted as the next stage in forthcoming NLO technology .

-

Antimicrobial Activity

- Thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate have shown antimicrobial activity .

- Methods of application or experimental procedures: These compounds are prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .

- Outcomes: Derivatives 7b and 8 exhibited activity comparable to the standard drugs ampicillin and gentamicin for all tested bacteria species. Additionally, compound 3 displayed potent activity against Aspergillus fumigates .

-

Non-Linear Opto-Response

- Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (MTTHPC), a compound similar to the one you mentioned, has been studied for its non-linear opto-response .

- Methods of application or experimental procedures: Theoretical and experimental studies are conducted to shed light on crystal shape, FT-IR, electronic, and non-linear opto-response (NLO) characteristics of MTTHPC .

- Outcomes: MTTHPC may be admitted as the next stage in forthcoming NLO technology .

-

Antimicrobial Activity

- 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide, a compound similar to the one you mentioned, has shown antimicrobial activity .

- Methods of application or experimental procedures: This compound is synthesized through a series of reactions involving benzimidazole and thiophene derivatives .

- Outcomes: This compound has shown high affinity to the TrmD inhibitor’s binding site according to the docking studies results .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-oxo-3-propylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3S2/c1-3-8-18-14-11-9(6-5-7-10(11)15)12(19-14)13(16)17-4-2/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWYWXLMDBCCKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C2C(=C(S1)C(=O)OCC)CCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381143 |

Source

|

| Record name | Ethyl 4-oxo-3-(propylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate | |

CAS RN |

172516-30-2 |

Source

|

| Record name | Ethyl 4-oxo-3-(propylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)

![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)

![tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]](/img/structure/B64815.png)

![Furo[2,3-b]pyridin-3-ylmethanol](/img/structure/B64826.png)

![2-Iminoimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B64829.png)